molecular formula C14H11ClO B8671687 (5-Chloro-2-methylphenyl)phenylmethanone CAS No. 33184-55-3

(5-Chloro-2-methylphenyl)phenylmethanone

Cat. No. B8671687
CAS RN: 33184-55-3
M. Wt: 230.69 g/mol
InChI Key: MEILSOQVXNYFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-2-methylphenyl)phenylmethanone is a useful research compound. Its molecular formula is C14H11ClO and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-2-methylphenyl)phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methylphenyl)phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33184-55-3

Product Name

(5-Chloro-2-methylphenyl)phenylmethanone

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

(5-chloro-2-methylphenyl)-phenylmethanone

InChI

InChI=1S/C14H11ClO/c1-10-7-8-12(15)9-13(10)14(16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MEILSOQVXNYFTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: The mixture of 68 g of 5-chloro-2-methylbenzoic acid and 170 ml of thionyl chloride is refluxed for 1 hour, evaporated under reduced pressure and the residual acid chloride dried in a high vacuum. It is taken up in 500 ml of benzene and the solution added dropwise to the suspension of 100 g of anhydrous aluminum chloride and 600 ml of benzene while stirring and cooling with an ice bath. Thereupon the bath is removed and the mixture stirred at room temperature for 16 hours. It is combined with some ice, followed by 340 ml of 2N hydrochloric acid and the mixture stirred for a half hour. It is diluted with diethyl ether, the organic layer separated and washed with 5% sodium hydroxide and saturated aqueous sodium chloride, dried and evaporated under reduced pressure, to yield the 5-chloro-2-methylbenzophenone showing in the I.R. spectrum a strong band at 1660 cm-1.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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